molecular formula C9H15N2O5- B1265041 4-(L-gamma-glutamylamino)butanoate

4-(L-gamma-glutamylamino)butanoate

Cat. No. B1265041
M. Wt: 231.23 g/mol
InChI Key: MKYPKZSGLSOGLL-LURJTMIESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(L-gamma-glutamylamino)butanoate is conjugate base of 4-(L-gamma-glutamylamino)butanoic acid. It is a conjugate base of a 4-(L-gamma-glutamylamino)butanoic acid.

Scientific Research Applications

Herbicidal Activity

4-(L-gamma-glutamylamino)butanoate and its analogs have been researched for their potential herbicidal properties. Specifically, phosphinothricin analogs, related compounds, show inhibitory effects on plant glutamine synthetases, an enzyme crucial for plant growth. These compounds act as competitive inhibitors versus L-glutamate and demonstrate broad-spectrum herbicidal activity (Logusch et al., 1991).

Potential in Anti-Diabetic Agents

In the field of medicinal chemistry, derivatives of 4-(L-gamma-glutamylamino)butanoate have been studied for their potential as anti-diabetic agents. Specifically, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown promise in inhibiting α-glucosidase enzymes, a target in diabetes management (Nazir et al., 2018).

Biodegradable Polymer Precursors

4-Amino-1-butanol (4AB), a compound related to 4-(L-gamma-glutamylamino)butanoate, has applications as an intermediate in drug development and as a precursor for biodegradable polymers used in gene delivery. Metabolic engineering has enabled the microbial production of 4AB from glucose, presenting a sustainable and efficient method for its synthesis (Prabowo et al., 2020).

Inhibitory Effect on Enzymes

Compounds structurally related to 4-(L-gamma-glutamylamino)butanoate have been synthesized as potential inhibitors of L-asparagine synthetase, a target enzyme in cancer research. Although the initial compounds did not show significant inhibition of the enzyme, the research contributes to the understanding of enzyme inhibition and the development of antitumor agents (Brynes et al., 1978).

properties

Product Name

4-(L-gamma-glutamylamino)butanoate

Molecular Formula

C9H15N2O5-

Molecular Weight

231.23 g/mol

IUPAC Name

(2S)-2-azaniumyl-5-(3-carboxylatopropylamino)-5-oxopentanoate

InChI

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1

InChI Key

MKYPKZSGLSOGLL-LURJTMIESA-M

Isomeric SMILES

C(CC(=O)[O-])CNC(=O)CC[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C(CC(=O)[O-])CNC(=O)CCC(C(=O)[O-])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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